molecular formula C8H16ClN B13471855 N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B13471855
M. Wt: 161.67 g/mol
InChI Key: SNBUTQOVIUULDA-UHFFFAOYSA-N
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Description

N-methylbicyclo[22. It is known for its unique bicyclic structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-1-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-methylbicyclo[2.2.1]heptan-1-one.

    Reduction: Formation of N-methylbicyclo[2.2.1]heptan-1-amine.

    Substitution: Formation of various N-substituted bicyclo[2.2.1]heptan-1-amines.

Scientific Research Applications

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptan-1-amine
  • N-methylbicyclo[2.2.1]heptan-2-amine
  • N-ethylbicyclo[2.2.1]heptan-1-amine

Uniqueness

N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to its specific methylation pattern and hydrochloride salt form, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-9-8-4-2-7(6-8)3-5-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SNBUTQOVIUULDA-UHFFFAOYSA-N

Canonical SMILES

CNC12CCC(C1)CC2.Cl

Origin of Product

United States

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